molecular formula C13H12F3NO2 B2773521 4-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 2197057-09-1

4-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one

Cat. No.: B2773521
CAS No.: 2197057-09-1
M. Wt: 271.239
InChI Key: FGFTZGQRJDAGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one is a compound that features a trifluoromethyl group attached to a spirocyclic indole-oxane structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability, lipophilicity, and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions . This method selectively introduces the trifluoromethyl group to the indole structure, yielding the desired product in good yield.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly reagents and conditions is emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate, ensuring the stability of the trifluoromethyl group .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated indoles and spirocyclic structures, such as:

Uniqueness

What sets 4-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one apart is its unique combination of a trifluoromethyl group with a spirocyclic indole-oxane structure. This combination imparts distinct chemical and physical properties, making it particularly valuable in various applications .

Properties

IUPAC Name

4-(trifluoromethyl)spiro[1H-indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2/c14-13(15,16)8-2-1-3-9-10(8)12(11(18)17-9)4-6-19-7-5-12/h1-3H,4-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFTZGQRJDAGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(C=CC=C3NC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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